molecular formula C15H15NO4S2 B5156576 ethyl {(5E)-5-[4-(methylsulfanyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

ethyl {(5E)-5-[4-(methylsulfanyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

Cat. No.: B5156576
M. Wt: 337.4 g/mol
InChI Key: AROVIOWUIXPUBP-XYOKQWHBSA-N
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Description

Ethyl {(5E)-5-[4-(methylsulfanyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is a complex organic compound characterized by its unique thiazolidine ring structure and the presence of a methylsulfanyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {(5E)-5-[4-(methylsulfanyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with an active methylene compound in the presence of a base catalyst. The reaction conditions often include the use of ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate and ethylenediammonium diacetate as catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

Ethyl {(5E)-5-[4-(methylsulfanyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The thiazolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

Ethyl {(5E)-5-[4-(methylsulfanyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl {(5E)-5-[4-(methylsulfanyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate involves its interaction with specific molecular targets and pathways. The thiazolidine ring and the methylsulfanyl group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Ethyl {(5E)-5-[4-(methylsulfanyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate can be compared with other thiazolidine derivatives and compounds containing methylsulfanyl groups. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to variations in their chemical reactivity and biological activities.

Properties

IUPAC Name

ethyl 2-[(5E)-5-[(4-methylsulfanylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S2/c1-3-20-13(17)9-16-14(18)12(22-15(16)19)8-10-4-6-11(21-2)7-5-10/h4-8H,3,9H2,1-2H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROVIOWUIXPUBP-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C(=CC2=CC=C(C=C2)SC)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C(=O)/C(=C\C2=CC=C(C=C2)SC)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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